molecular formula C20H24F2Ti-2 B6286176 (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV);  98% CAS No. 214361-86-1

(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV); 98%

Cat. No. B6286176
CAS RN: 214361-86-1
M. Wt: 350.3 g/mol
InChI Key: PKPCUGIZTILQGT-UHFFFAOYSA-L
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Description

(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV); 98% is a difluorotitanium compound with a unique chemical structure and a wide range of applications in scientific research. This compound was first synthesized in 1990 by the research group of Professor K.M. Kadish at the University of California, Santa Barbara. It has since been studied extensively for its potential applications in the fields of biochemistry, physiology, and other areas of scientific research.

Scientific Research Applications

Polymerization Catalysts

This compound has been extensively studied as a catalyst in the polymerization processes, particularly for propylene and ethylene. Chiral ansa-metallocenes, including ethylenebis(tetrahydroindenyl)zirconium dichloride variants, have been supported on partially dehydroxylated silica and alumina, demonstrating their capability to polymerize propylene with narrow molecular weight distributions similar to those produced under homogeneous conditions (Collins, Kelly, & Holden, 1992). These findings highlight the potential for producing high-quality polypropylene using supported chiral ansa-metallocene catalysts.

Asymmetric Synthesis

The compound has also been applied in asymmetric synthesis, such as in the asymmetric hydrosilylation of ketones. The efficient asymmetric hydrosilylation of ketones with (R,R)-ethylenebis(tetrahydroindenyl) titanium difluoride has been realized, where aromatic and α,β-unsaturated ketones were reduced to the corresponding alcohols with high levels of enantioselectivity (Yun & Buchwald, 1999). This application underscores the potential of this compound in facilitating reactions that produce chiral molecules, which are of significant importance in pharmaceuticals and materials science.

Catalytic Applications

In addition to polymerization and asymmetric synthesis, (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) has been utilized in various catalytic applications, demonstrating versatility across different chemical reactions. For instance, the catalytic asymmetric carbomagnesiation of unactivated alkenes with a novel, effective, and recoverable chiral zirconocene showcases the broad utility of such catalysts in organic synthesis (Bell, Whitby, Jones, & Standen, 1996).

properties

IUPAC Name

difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-inden-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24.2FH.Ti/c1-2-7-19-14-15(13-18(19)6-1)9-10-17-12-11-16-5-3-4-8-20(16)17;;;/h11-13,15H,1-10H2;2*1H;/q-2;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPCUGIZTILQGT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C([CH-]C=C2C1)CCC3C=C4CCCCC4=[C-]3.F[Ti]F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2Ti-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV)

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